molecular formula C12H20O B14443408 1-(3,4,6,6-Tetramethylcyclohex-3-en-1-yl)ethan-1-one CAS No. 74631-05-3

1-(3,4,6,6-Tetramethylcyclohex-3-en-1-yl)ethan-1-one

Cat. No.: B14443408
CAS No.: 74631-05-3
M. Wt: 180.29 g/mol
InChI Key: YTWLXZCSNMOGGJ-UHFFFAOYSA-N
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Description

1-(3,4,6,6-Tetramethylcyclohex-3-en-1-yl)ethan-1-one is an organic compound with the molecular formula C₁₂H₂₀O It is characterized by a cyclohexene ring substituted with four methyl groups and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4,6,6-Tetramethylcyclohex-3-en-1-yl)ethan-1-one typically involves the reaction of mesityl oxide with suitable reagents under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that utilize optimized reaction conditions to maximize yield and minimize by-products. The use of advanced technologies and equipment ensures efficient production while adhering to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4,6,6-Tetramethylcyclohex-3-en-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The methyl groups on the cyclohexene ring can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(3,4,6,6-Tetramethylcyclohex-3-en-1-yl)ethan-1-one has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(3,4,6,6-Tetramethylcyclohex-3-en-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1,4-Dimethyl-3-cyclohexen-1-yl)ethan-1-one
  • 4-(2,5,6,6-Tetramethylcyclohex-2-enyl)but-3-en-2-one
  • 3-Buten-2-one, 4-(2,5,6,6-tetramethyl-1-cyclohexen-1-yl)-

Comparison: 1-(3,4,6,6-Tetramethylcyclohex-3-en-1-yl)ethan-1-one stands out due to its unique substitution pattern on the cyclohexene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .

Properties

CAS No.

74631-05-3

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

1-(3,4,6,6-tetramethylcyclohex-3-en-1-yl)ethanone

InChI

InChI=1S/C12H20O/c1-8-6-11(10(3)13)12(4,5)7-9(8)2/h11H,6-7H2,1-5H3

InChI Key

YTWLXZCSNMOGGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC(C(C1)C(=O)C)(C)C)C

Origin of Product

United States

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